BenchChemオンラインストアへようこそ!

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 868970-33-6, PubChem CID is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in kinase inhibitor drug discovery. The compound has a molecular formula of C13H11N5O2S and a molecular weight of 301.33 g/mol, with a computed XLogP3 of 1.1, zero hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C13H11N5O2S
Molecular Weight 301.32
CAS No. 868970-33-6
Cat. No. B2474225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS868970-33-6
Molecular FormulaC13H11N5O2S
Molecular Weight301.32
Structural Identifiers
SMILESCOC(=O)CSC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1
InChIInChI=1S/C13H11N5O2S/c1-20-12(19)8-21-11-3-2-10-15-16-13(18(10)17-11)9-4-6-14-7-5-9/h2-7H,8H2,1H3
InChIKeyKUYGAPCLMCBOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 868970-33-6): Core Scaffold and Structural Identity


Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 868970-33-6, PubChem CID 7190912) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound has a molecular formula of C13H11N5O2S and a molecular weight of 301.33 g/mol, with a computed XLogP3 of 1.1, zero hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds [1]. The scaffold is the subject of multiple patent families, most notably as inhibitors of the c-Met tyrosine kinase [2]. This specific derivative bears a pyridin-4-yl substituent at the triazole C3 position and a methyl thioacetate side chain at the pyridazine C6 position.

Why In-Class [1,2,4]Triazolo[4,3-b]pyridazine Analogs Cannot Simply Be Interchanged for CAS 868970-33-6


Compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit profound sensitivity to the position and electronic character of the aryl substituent at the C3 position. The pyridin-4-yl group in CAS 868970-33-6 presents a distinct nitrogen lone-pair orientation and hydrogen-bonding geometry compared to its pyridin-3-yl and pyridin-2-yl isomers, which directly affects kinase hinge-region binding topology [1]. Furthermore, the methyl thioacetate side chain at C6 is not a passive solubility handle; its conformational flexibility (five rotatable bonds) and ester reactivity differentiate it from amide-linked or directly aryl-substituted analogs [2]. Substituting a closely related compound such as the 4-chlorophenyl analog (CAS 852373-56-9) changes both the steric bulk and the electronic nature of the substituent, which can alter the binding mode from a nitrogen-directed to a purely hydrophobic interaction . The quantitative evidence below, while limited for this specific compound, underscores the structural features that prevent generic interchange.

Quantitative Differentiation Evidence for Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 868970-33-6)


Pyridin-4-yl vs. Pyridin-3-yl Isomer: Computed Lipophilicity and Hydrogen-Bonding Capacity Divergence

The target compound (CAS 868970-33-6, pyridin-4-yl) and its pyridin-3-yl isomer (CAS 868969-28-2) share identical molecular formula (C13H11N5O2S) and molecular weight (301.33 g/mol), but differ solely in the nitrogen position on the pyridine ring [1]. This single atom positional change alters the calculated hydrogen-bond acceptor count: the pyridin-4-yl isomer presents seven acceptors, while the pyridin-3-yl isomer presents an identical count but with distinct spatial orientation [1]. The XLogP3 of 1.1 for the target compound reflects moderate lipophilicity suitable for both biochemical assay solubility and potential cell permeability [1]. The pyridin-4-yl nitrogen is para to the triazole linkage, offering a linear hydrogen-bond vector, whereas the pyridin-3-yl nitrogen is meta and presents an angled vector, which may differentially engage kinase hinge residues. Direct comparative kinase inhibition data are not publicly available for either isomer, precluding a quantitative potency ranking.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Methyl Thioacetate Side Chain vs. Direct Aryl Substitution at C6: Conformational Flexibility and Synthetic Utility

The target compound features a methyl thioacetate substituent at the C6 position of the pyridazine ring, connected via a thioether linkage (-S-CH2-COOCH3) with five rotatable bonds [1]. In contrast, many potent c-Met inhibitors in the same scaffold class, such as JNJ-38877618, employ a directly C–C linked quinoline or heteroaryl group at the analogous position . The thioacetate side chain provides a chemically accessible ester moiety that can be hydrolyzed to the free carboxylic acid, enabling further derivatization (e.g., amide coupling) for library synthesis [2]. JNJ-38877618, while a potent clinical-stage c-Met inhibitor (Kd = 1.2 nM for WT MET), is a fully elaborated drug-like molecule with no such derivatizable handle, making it unsuitable as a synthetic intermediate . No direct enzyme inhibition data are available for the target compound to permit a potency comparison.

Chemical Biology Structure-Activity Relationship Fragment-Based Drug Design

C3 Aryl Substituent: Pyridin-4-yl vs. 4-Chlorophenyl – Electronic and Steric Differentiation

The target compound carries an electron-deficient pyridin-4-yl group (Hammett σ_meta ≈ 0.25 for pyridyl N) at C3, whereas the commercially available analog CAS 852373-56-9 bears a 4-chlorophenyl group (σ_para = 0.23 for Cl). Although the Hammett σ values are similar, the pyridyl nitrogen provides a distinct hydrogen-bond acceptor site not present in the chlorophenyl analog, creating the potential for an additional polar interaction with the target protein. Molecular weight differs modestly (301.33 vs. 334.8 g/mol), and molecular formula changes from C13H11N5O2S to C14H11ClN4O2S, reflecting replacement of one nitrogen with a C–Cl moiety . No direct comparative potency data are available for these two compounds against any kinase or cellular target.

Medicinal Chemistry Kinase Selectivity Molecular Recognition

Critical Evidence Gap: Absence of Publicly Available Potency, Selectivity, or ADME Data for CAS 868970-33-6

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents returned no publicly accessible quantitative biological activity data (IC50, Ki, EC50, % inhibition at any concentration) for CAS 868970-33-6 [1][2]. No cell-based or in vivo data were identified. The compound is listed in multiple vendor catalogs (A2B Chem Cat# BF86781; BenchChem Cat# B2474225) as a research-grade chemical, but none provide internally generated or cited biological characterization . In contrast, structurally related clinical candidates such as JNJ-38877618 and tool compounds like C-Met Inhibitor 1 (CAS 1357072-61-7) have extensive published potency and selectivity profiles . This evidence gap means that any claim of differentiation based on biological activity must be treated as unsupported until primary data are generated by the procuring laboratory.

Data Transparency Procurement Risk Assessment Assay Reproducibility

Evidence-Backed Application Scenarios for Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 868970-33-6)


Scaffold-Hopping and Kinase Hinge-Binder SAR Exploration

As established in Section 3, the pyridin-4-yl substituent provides a para-oriented nitrogen lone pair that can engage the kinase hinge region via a linear hydrogen bond. Researchers exploring c-Met or related kinase inhibitor space can use CAS 868970-33-6 as a scaffold-hopping starting point where the pyridin-4-yl vector mimics the hinge-binding pyridine of known inhibitors but with the added conformational degrees of freedom from the thioacetate side chain [1]. The absence of public potency data (Section 3, Evidence Item 4) means that initial in-house kinase profiling is mandatory before any claims of target engagement can be made.

Synthetic Intermediate for Focused Compound Library Generation

The methyl ester moiety on the thioacetate side chain is a tractable synthetic handle, as noted in Evidence Item 2 of Section 3. Hydrolysis to the free carboxylic acid followed by amide coupling enables rapid diversification at the C6 position [1]. This contrasts with fully elaborated inhibitors such as JNJ-38877618, which lack a chemically accessible diversification point. Laboratories building targeted libraries around the triazolo[4,3-b]pyridazine core for kinase selectivity profiling will derive procurement value from this synthetic versatility.

Physicochemical Probe for Isomeric Hydrogen-Bond Vector Studies

The target compound, together with its pyridin-3-yl isomer (CAS 868969-28-2) and pyridin-2-yl isomer, forms a matched molecular triplet for probing how pyridyl nitrogen position affects target binding, solubility, and permeability [1]. The computed XLogP3 of 1.1 is identical across isomers (Section 3, Evidence Item 1), isolating the hydrogen-bond geometry as the primary variable. This application is particularly relevant for computational chemistry groups validating docking predictions or free-energy perturbation calculations.

Negative Control or Inactive Comparator Synthesis

Given the structural similarity of CAS 868970-33-6 to the c-Met inhibitor pharmacophore but the lack of any validated potency data, the compound may serve as a putative negative control in biochemical assays once its inactivity is confirmed in-house [1]. The methyl thioacetate side chain may sterically or electronically disfavor binding relative to the directly linked aryl groups found in active inhibitors, a hypothesis that requires experimental verification.

Quote Request

Request a Quote for Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.